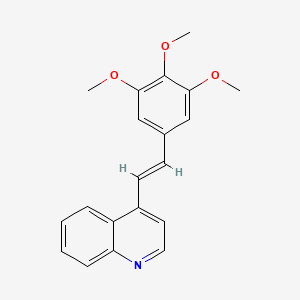
(Tyr0)-BNP-32 (human)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Tyr0)-BNP-32 (human) is a synthetic peptide analog of the human brain natriuretic peptide (BNP). Brain natriuretic peptide is a hormone produced by the heart and is involved in the regulation of blood pressure and fluid balance. The synthetic analog (Tyr0)-BNP-32 is used in various research and clinical applications to study the physiological and pharmacological effects of BNP.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Tyr0)-BNP-32 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of (Tyr0)-BNP-32 involves scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are used to isolate the final product.
化学反応の分析
Types of Reactions
(Tyr0)-BNP-32 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiol groups.
科学的研究の応用
(Tyr0)-BNP-32 has several scientific research applications, including:
Cardiovascular Research: Studying the effects of BNP on heart function, blood pressure regulation, and fluid balance.
Pharmacology: Investigating the pharmacokinetics and pharmacodynamics of BNP analogs.
Biochemistry: Understanding the structure-activity relationships of BNP and its analogs.
Clinical Research: Developing diagnostic and therapeutic applications for heart failure and other cardiovascular diseases.
作用機序
(Tyr0)-BNP-32 exerts its effects by binding to natriuretic peptide receptors (NPRs) on the surface of target cells. This binding activates the cyclic guanosine monophosphate (cGMP) signaling pathway, leading to vasodilation, natriuresis, and diuresis. The molecular targets include NPR-A and NPR-B receptors, which are involved in the regulation of blood pressure and fluid balance.
類似化合物との比較
Similar Compounds
Atrial Natriuretic Peptide (ANP): Another member of the natriuretic peptide family with similar physiological effects.
C-type Natriuretic Peptide (CNP): A natriuretic peptide with distinct receptor specificity and physiological roles.
Urodilatin: A renal-specific form of ANP with similar effects on natriuresis and diuresis.
Uniqueness
(Tyr0)-BNP-32 is unique due to its specific amino acid sequence and modifications, which confer distinct pharmacological properties. It is particularly useful in research settings for studying the detailed mechanisms of BNP action and developing new therapeutic strategies for cardiovascular diseases.
特性
分子式 |
C152H253N51O44S4 |
|---|---|
分子量 |
3627.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(4R,10S,16S,19S,22S,25S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,43-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,19,22,25-tetrakis(hydroxymethyl)-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C152H253N51O44S4/c1-13-81(10)120-146(244)198-106(72-208)140(238)197-105(71-207)139(237)196-104(70-206)138(236)195-103(69-205)126(224)175-64-113(213)178-97(56-77(2)3)123(221)172-66-115(215)180-108(141(239)186-90(32-19-22-48-155)133(231)200-119(80(8)9)145(243)193-98(57-78(4)5)136(234)184-91(34-24-50-168-150(160)161)130(228)183-92(35-25-51-169-151(162)163)131(229)194-101(148(246)247)60-84-62-166-76-176-84)74-250-251-75-109(142(240)191-99(59-82-28-15-14-16-29-82)124(222)173-63-112(212)177-87(33-23-49-167-149(158)159)127(225)182-88(30-17-20-46-153)128(226)187-95(44-54-248-11)132(230)192-100(61-117(217)218)137(235)185-93(134(232)202-120)36-26-52-170-152(164)165)181-116(216)67-174-125(223)102(68-204)179-114(214)65-171-122(220)94(42-43-111(157)211)190-144(242)118(79(6)7)201-135(233)96(45-55-249-12)188-129(227)89(31-18-21-47-154)189-143(241)110-37-27-53-203(110)147(245)107(73-209)199-121(219)86(156)58-83-38-40-85(210)41-39-83/h14-16,28-29,38-41,62,76-81,86-110,118-120,204-210H,13,17-27,30-37,42-61,63-75,153-156H2,1-12H3,(H2,157,211)(H,166,176)(H,171,220)(H,172,221)(H,173,222)(H,174,223)(H,175,224)(H,177,212)(H,178,213)(H,179,214)(H,180,215)(H,181,216)(H,182,225)(H,183,228)(H,184,234)(H,185,235)(H,186,239)(H,187,226)(H,188,227)(H,189,241)(H,190,242)(H,191,240)(H,192,230)(H,193,243)(H,194,229)(H,195,236)(H,196,237)(H,197,238)(H,198,244)(H,199,219)(H,200,231)(H,201,233)(H,202,232)(H,217,218)(H,246,247)(H4,158,159,167)(H4,160,161,168)(H4,162,163,169)(H4,164,165,170)/t81-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-/m0/s1 |
InChIキー |
IMHCBZVHTQQQAD-LLJBDWMFSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CN=CN5)C(=O)O)CC(C)C)CO)CO)CO)CO |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CN=CN5)C(=O)O)CC(C)C)CO)CO)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



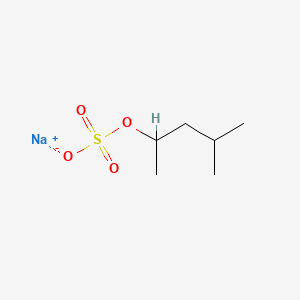


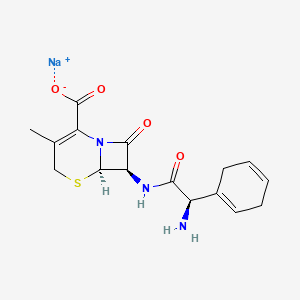
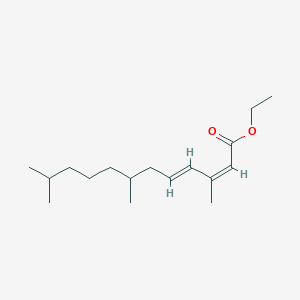
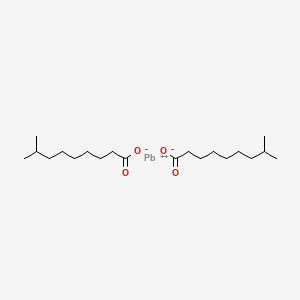
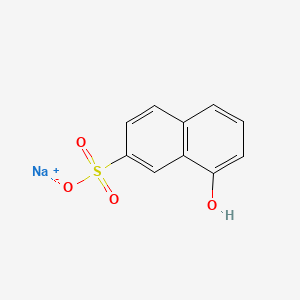
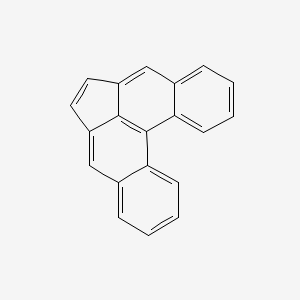
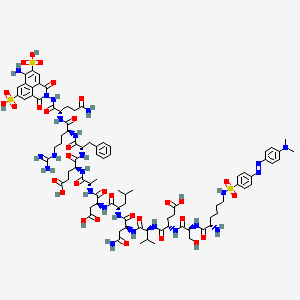
![7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride](/img/structure/B12650120.png)


